molecular formula C5H2BrNOS B6189187 2-bromo-4-isocyanatothiophene CAS No. 1373346-87-2

2-bromo-4-isocyanatothiophene

Cat. No.: B6189187
CAS No.: 1373346-87-2
M. Wt: 204
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Description

2-bromo-4-isocyanatothiophene is a chemical compound that has garnered significant attention in scientific research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-bromo-4-isocyanatothiophene, often involves various condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives can involve metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or other sulfurizing agents . These methods are favored for their simplicity and efficiency, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-isocyanatothiophene undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: These reactions can modify the electronic properties of the thiophene ring.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like potassium thiolate or sodium alkoxide under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-bromo-4-isocyanatothiophene is used in various fields of scientific research:

    Chemistry: As a building block for synthesizing more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique chemical structure.

    Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-bromo-4-isocyanatothiophene involves its interaction with various molecular targets. The compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-isocyanatobenzene
  • 2-chloro-4-isocyanatothiophene
  • 2-bromo-4-isocyanato-5-methylthiophene

Uniqueness

2-bromo-4-isocyanatothiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in the development of advanced materials and pharmaceuticals.

Properties

CAS No.

1373346-87-2

Molecular Formula

C5H2BrNOS

Molecular Weight

204

Purity

95

Origin of Product

United States

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